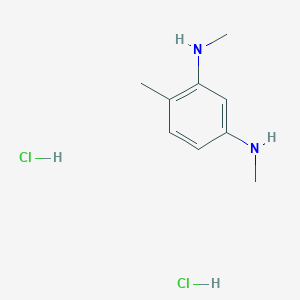

N1,N3,4-trimethylbenzene-1,3-diamine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N1,N3,4-trimethylbenzene-1,3-diamine dihydrochloride” is a chemical compound with the CAS Number: 1421601-26-4 . It has a molecular weight of 223.14 and its IUPAC name is N1,N~3~,4-trimethyl-1,3-benzenediamine dihydrochloride . It is typically stored at room temperature .

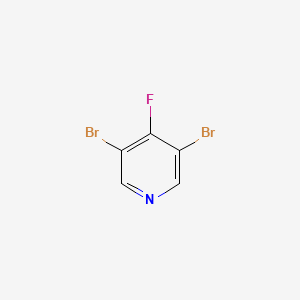

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14N2.2ClH/c1-7-4-5-8(10-2)6-9(7)11-3;;/h4-6,10-11H,1-3H3;2*1H . This indicates that the compound has a benzene ring with two amine groups and three methyl groups attached to it.Physical and Chemical Properties Analysis

This compound is a powder . Unfortunately, specific physical properties like boiling point or solubility were not available in the sources I found.Aplicaciones Científicas De Investigación

1. Synthesis and Properties of New Fluorinated Polyimides

A study by Wang, Zhao, & Li (2012) described the synthesis of fluorinated poly(ether imide)s using diamines with trifluoromethyl and trimethyl groups. These polymers exhibited good solubility, flexibility, thermal stability, and low dielectric constants, making them suitable for applications in the electronics industry.

2. Structural Analysis of Diaminomesitylene

The crystal structure of diaminomesitylene, a compound closely related to N1,N3,4-trimethylbenzene-1,3-diamine, was analyzed by Brihi et al. (2016). This study provided insights into the molecular interactions and potential applications in designing new materials with specific properties.

3. Synthesis of New Anticancer Drug

Hicks & Huang (1997) developed a synthesis method for a potential new anticancer drug, involving a compound structurally related to N1,N3,4-trimethylbenzene-1,3-diamine dihydrochloride. The study, available here, highlights the compound's relevance in medicinal chemistry.

4. Phosphorus-Nitrogen Compounds Synthesis

Ilter et al. (2004) conducted research on the synthesis of phosphorus-nitrogen compounds using diamines, including those related to this compound. The study, available here, is significant for the development of new materials with unique properties.

5. Development of Polyimides for Gas Separation

Al-Masri, Fritsch, & Kricheldorf (2000) researched the synthesis of polyimides for gas separation, employing aromatic diamines similar to this compound. Their work, detailed here, contributes to advancements in the field of gas separation technologies.

6. Preparation of CO2 Adsorbent

Sim, Pacia, & Ko (2020) developed a CO2 adsorbent using a diaminosilane compound, showcasing the potential of this compound derivatives in environmental applications. Their findings are available here.

7. Corrosion Inhibition in Mild Steel

Singh & Quraishi (2016) investigated the use of Schiff’s Bases derived from aromatic diamines for corrosion inhibition in mild steel, highlighting the industrial applications of compounds related to this compound. The study can be accessed here.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propiedades

IUPAC Name |

1-N,3-N,4-trimethylbenzene-1,3-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.2ClH/c1-7-4-5-8(10-2)6-9(7)11-3;;/h4-6,10-11H,1-3H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWMVVFRJYQHSDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC)NC.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1378387.png)

![[2-Amino-3-(hydroxymethyl)phenyl]methanol](/img/structure/B1378389.png)

![2-[1-(Aminomethyl)cyclopropyl]ethan-1-ol](/img/structure/B1378400.png)

![2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carbaldehyde](/img/structure/B1378406.png)

![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1378407.png)